molecular formula C19H20BrN3O3S B14108422 N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14108422
M. Wt: 450.4 g/mol
InChI Key: BNLAWOWZGDZRMI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring:

  • A 4-bromo-2-methylphenyl group linked via an acetamide bridge.
  • A thieno[3,2-d]pyrimidinone core substituted with a 3-butyl group and 2,4-dioxo moieties. This structure confers unique electronic and steric properties, with the bromophenyl and butyl groups enhancing lipophilicity, while the dioxo groups facilitate hydrogen bonding.

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C19H20BrN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)

InChI Key

BNLAWOWZGDZRMI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H19BrN2O3S
  • Molecular Weight : 396.31 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the thieno[3,2-d]pyrimidine moiety suggests potential for various biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that a related thieno[3,2-d]pyrimidine compound exhibited an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and significant activity against breast cancer cells (T47D) with IC50 values of 43.4 µM and 27.3 µM respectively .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that thieno[3,2-d]pyrimidine derivatives possess antibacterial properties against pathogenic bacteria. For example, benzothioate derivatives derived from similar structures demonstrated good antibacterial activity compared to standard antibiotics .

The mechanism through which this compound exerts its effects may involve the inhibition of specific metabolic pathways or enzymes relevant to cancer cell proliferation and microbial growth. The inhibition of acetylcholinesterase (AChE) has been noted in related compounds, which could also contribute to its therapeutic profile in neurological disorders .

Case Study 1: Anticancer Screening

In a screening study involving a library of compounds on multicellular spheroids, a derivative of thieno[3,2-d]pyrimidine was identified as a potent anticancer agent. The study highlighted its efficacy in reducing tumor growth in vitro and suggested further investigation into its pharmacokinetics and mechanism of action .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Data Summary

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious PathogensVariable

Comparison with Similar Compounds

Structural Analog: N-(4-Bromophenyl)-2-[(3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide ()

Key Differences :

  • Linkage : The target compound uses an oxygen-based acetamide bridge, whereas this analog employs a thioacetamide (C–S–C) linkage .
  • Substituents : The analog has a 3-methyl group and a single 4-oxo group, contrasting with the target’s 3-butyl and 2,4-dioxo substitutions.
  • Molecular Weight: The analog (486.40 g/mol) is heavier due to the sulfur atom and phenyl group at the thienopyrimidine’s 7-position.

Implications :

  • The thioacetamide in the analog may reduce hydrogen-bonding capacity compared to the target’s oxygen-based acetamide.

Structural Analog: N-(3,4-Difluorophenyl)-2-(4-Bromophenyl)acetamide ()

Key Differences :

  • Core Structure: This compound lacks the thienopyrimidine core, instead featuring a simple acetamide bridge between two aromatic rings .
  • Substituents : The 3,4-difluorophenyl group introduces electronegative fluorine atoms, contrasting with the target’s 2-methyl substitution.
  • Crystal Packing: The dihedral angle between aromatic rings (66.4°) suggests a twisted conformation, whereas the target’s rigid thienopyrimidine core likely enforces planarity .

Implications :

  • The fluorinated analog may exhibit higher metabolic stability but reduced steric bulk compared to the target.
  • The target’s heterocyclic core could enhance binding specificity to biological targets.

Structural Analog: Pyrazolo[3,4-d]pyrimidinone Derivatives ()

Key Differences :

  • Core Heterocycle: The analog uses a pyrazolo[3,4-d]pyrimidinone scaffold, whereas the target employs a thieno[3,2-d]pyrimidinone system .
  • Substituents: Fluorine and chromenone groups in the analog contrast with the target’s bromophenyl and butyl groups.
  • Molecular Weight: The analog (571.20 g/mol) is heavier due to fluorophenyl and chromenone substituents.

Implications :

  • The pyrazolo core may offer distinct π-π stacking interactions compared to the sulfur-containing thieno core.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₁₉H₂₁BrN₃O₃S* ~451 3-butyl, 2,4-dioxo, 4-bromo-2-methyl Thieno[3,2-d]pyrimidine core, acetamide linkage
N-(4-Bromophenyl)-thioacetamide analog (E4) C₂₁H₁₆BrN₃O₂S₂ 486.40 3-methyl, 4-oxo, thioacetamide Thieno[3,2-d]pyrimidine core, sulfur bridge
N-(3,4-Difluorophenyl)acetamide (E3) C₁₄H₁₀BrF₂NO 342.14 3,4-difluorophenyl, 4-bromophenyl Simple acetamide, twisted conformation (66.4° dihedral angle)
Pyrazolo[3,4-d]pyrimidinone analog (E2) C₃₀H₂₆F₂N₄O₃ 528.56 Fluorophenyl, chromenone Pyrazolo[3,4-d]pyrimidine core, fluorinated substituents

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